![molecular formula C10H15NO6S B13404066 4-[(1S)-1-aminoethyl]benzoicacid methyl ester sulfate](/img/structure/B13404066.png)
4-[(1S)-1-aminoethyl]benzoicacid methyl ester sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1S)-1-aminoethyl]benzoic acid methyl ester sulfate is a chemical compound with the molecular formula C10H13NO2. It is a methyl ester derivative of benzoic acid, containing an aminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-aminoethyl]benzoic acid methyl ester sulfate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of an acid catalyst to form the methyl ester. The aminoethyl group is then introduced through a substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-aminoethyl]benzoic acid methyl ester sulfate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminoethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically performed with water and an acid or base catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
4-[(1S)-1-aminoethyl]benzoic acid methyl ester sulfate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(1S)-1-aminoethyl]benzoic acid methyl ester sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Another ester derivative of benzoic acid with similar properties.
Ethyl 4-aminobenzoate: A closely related compound used in similar applications.
Uniqueness
4-[(1S)-1-aminoethyl]benzoic acid methyl ester sulfate is unique due to its specific aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H15NO6S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
methyl 4-[(1S)-1-aminoethyl]benzoate;sulfuric acid |
InChI |
InChI=1S/C10H13NO2.H2O4S/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;1-5(2,3)4/h3-7H,11H2,1-2H3;(H2,1,2,3,4)/t7-;/m0./s1 |
InChI Key |
RTSPGHJUZRNCRE-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC)N.OS(=O)(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


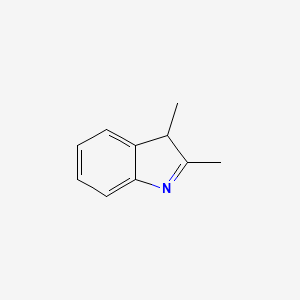
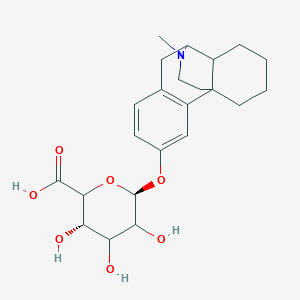
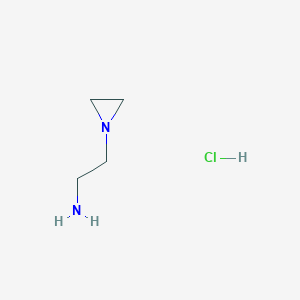
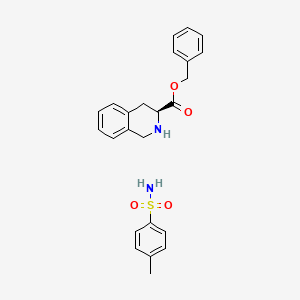
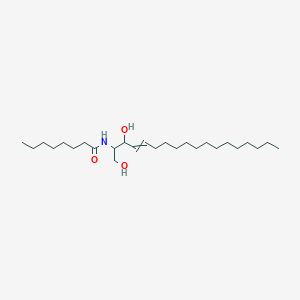
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
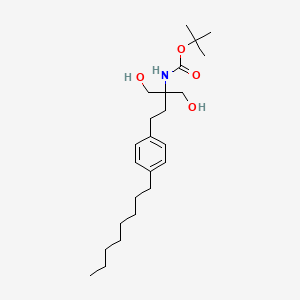
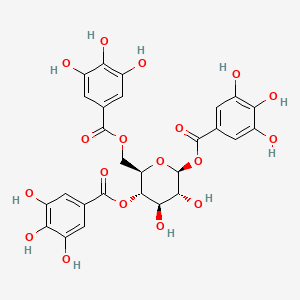
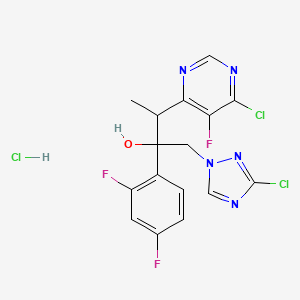
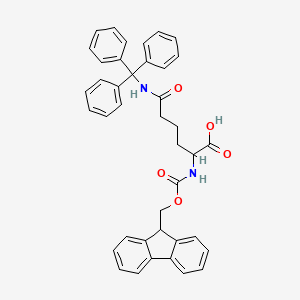
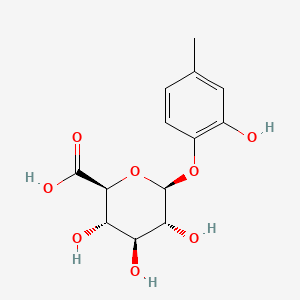
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)
![(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)
![1-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B13404038.png)
